molecular formula C66H87N13O13 B021083 Tyrocidine A CAS No. 8011-61-8

Tyrocidine A

Cat. No. B021083
CAS RN: 8011-61-8
M. Wt: 1270.5 g/mol
InChI Key: GSXRBRIWJGAPDU-BBVRJQLQSA-N
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Description

Tyrocidine A is a macrocyclic decapeptide antibiotic produced by Bacillus brevis, known for its membrane-disrupting properties against a broad spectrum of Gram-positive bacteria. Its synthesis involves nonribosomal peptide synthetases (NRPS) that condense two D-amino acids and eight L-amino acids, highlighting the unique incorporation of D-phenylalanine catalytically derived from L-Phe by the epimerization domain of tyrocidine synthetase A (TycA) (Samel, Czodrowski, & Essen, 2014).

Synthesis Analysis

The synthesis of Tyrocidine A and its analogues has been achieved through methods such as solid-phase peptide synthesis using glycosyl amino acids and subsequent cyclization in aqueous ammonia solution. This synthesis is notable for its ability to produce cyclic peptides in quantitative yields without the need for tedious C-terminal activation or side chain protection, showcasing a practical approach for the production of Tyrocidine A and its derivatives (Hu et al., 2009).

Molecular Structure Analysis

The molecular structure of Tyrocidine A, determined through high-resolution X-ray crystallography, reveals an amphipathic dimer consisting of four beta strands forming a single, curved antiparallel beta sheet. This structure is pivotal for its interaction with bacterial membranes, allowing Tyrocidine A to insert and disrupt membrane integrity efficiently (Loll et al., 2014).

Chemical Reactions and Properties

Tyrocidine A’s chemical properties are characterized by its ability to undergo spontaneous cyclization in aqueous solutions, a process essential for its antimicrobial activity. This cyclization, facilitated by the thioesterase domain of its nonribosomal peptide synthetase, is crucial for forming the cyclic decapeptide structure that is active against bacterial membranes (Bu et al., 2002).

Scientific Research Applications

  • DNA Interactions : Tyrocidine has been shown to relax superhelical DNA and induce 'packaging' of DNA at higher concentrations, which could affect DNA-supercoiling. This property suggests potential applications in studying DNA dynamics and interactions (Bohg & Ristow, 1986).

  • Antibiotic Mechanisms : It binds to bacterial membranes and disrupts their integrity. Understanding this mechanism can aid in developing new drugs against antibiotic-resistant pathogens (Loll et al., 2014).

  • Antifungal Synergy : Tyrocidines show synergistic activity with antifungal drugs. A formulation with soluble cellulose increases their anti-Candida activity and selectivity (Masoudi et al., 2021).

  • Enzyme Inhibition : It binds specifically to acetylcholinesterase and reversibly inhibits it, suggesting potential for therapeutic applications (Changeux et al., 1969).

  • Activity Against Pathogens : Tyrocidines have shown potent activity against Listeria monocytogenes and other bacteria, influenced by various molecular properties (Leussa & Rautenbach, 2014).

  • Membrane Disruption in Bacteria : Tyrocidines and gramicidin S kill bacteria by disrupting the bacterial membrane, causing DNA damage, and interfering with DNA-binding proteins (Wenzel et al., 2018).

  • Antifungal Properties : These peptides exhibit broad antifungal spectrum, high membrane activity, and fast leakage kinetics against model membranes, with selectivity towards ergosterol-containing membranes (Rautenbach et al., 2016).

  • Biofilm Eradication : Tyrocidines have synergistic biofilm-eradicating activity with amphotericin B and caspofungin against Candida albicans biofilms (Troskie et al., 2014).

  • Material Association : Tyrocidines readily associate with various materials, such as cellulose, and have unique antimicrobial activity against various bacteria, fungi, and yeasts (van Rensburg & Rautenbach, 2022).

Safety And Hazards

Tyrocidine A forms defined ion-conducting pores, induces lipid phase separation, and strongly reduces membrane fluidity, resulting in delocalization of a broad range of peripheral and integral membrane proteins . It also causes DNA damage and interferes with DNA-binding proteins .

Future Directions

Tyrocidine A is a potential scaffold for the development of new drugs to combat antibiotic-resistant pathogens . Its unique mode of action in disrupting cell membrane function makes it a favorable target for engineering derivatives .

properties

IUPAC Name

3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,24,27-tribenzyl-15-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H87N13O13/c1-38(2)32-47-59(85)77-52(36-42-20-12-7-13-21-42)66(92)79-31-15-23-53(79)64(90)76-49(34-41-18-10-6-11-19-41)61(87)74-48(33-40-16-8-5-9-17-40)60(86)75-51(37-55(69)82)62(88)70-46(28-29-54(68)81)58(84)73-50(35-43-24-26-44(80)27-25-43)63(89)78-56(39(3)4)65(91)71-45(22-14-30-67)57(83)72-47/h5-13,16-21,24-27,38-39,45-53,56,80H,14-15,22-23,28-37,67H2,1-4H3,(H2,68,81)(H2,69,82)(H,70,88)(H,71,91)(H,72,83)(H,73,84)(H,74,87)(H,75,86)(H,76,90)(H,77,85)(H,78,89)/t45-,46-,47-,48+,49-,50-,51-,52+,53-,56-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXRBRIWJGAPDU-BBVRJQLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H87N13O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163885
Record name Tyrocidine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrocidine A

CAS RN

1481-70-5, 8011-61-8
Record name Tyrocidine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrocidine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008011618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrocidine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tyrocidine
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Record name TYROCIDINE A
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
957
Citations
MA Marques, DM Citron, CC Wang - Bioorganic & medicinal chemistry, 2007 - Elsevier
… decapeptide, Tyrocidine A, is a model for this class of antibiotics. Tyrocidine A is composed … modeling and solid phase synthesis to prepare Tyrocidine A and analogues 1–8. The …
Number of citations: 46 www.sciencedirect.com
M Ohno, N Izumiya - Journal of the American Chemical Society, 1966 - ACS Publications
… Tyrocidine A is an antibiotic cyclic peptide isolated as its … open-chain peptides related to tyrocidine A have been reported,6 the … the identity of Is with natural tyrocidine A in chemical and …
Number of citations: 27 pubs.acs.org
PJ Loll, EC Upton, V Nahoum, NJ Economou… - … et Biophysica Acta (BBA …, 2014 - Elsevier
… Tyrocidine A, one of the first antibiotics ever to be discovered, is a cyclic decapeptide that … We present here the X-ray crystal structure of tyrocidine A at a resolution of 0.95 Å. The …
Number of citations: 47 www.sciencedirect.com
X Bu, X Wu, G Xie, Z Guo - Organic letters, 2002 - ACS Publications
… tyrocidine A with aqueous ammonia solution, 9 we explored the possibility of developing this cyclization phenomenon into a general synthetic method for tyrocidine A … of tyrocidine A 10 …
Number of citations: 65 pubs.acs.org
H Hu, J Xue, BM Swarts, Q Wang, Q Wu… - Journal of medicinal …, 2009 - ACS Publications
… To explore a new synthetic strategy, tyrocidine A was … tyrocidine A derivatives 2a−c and evaluated their bactericidal activities to reveal the influence of glycosylation on tyrocidine A. …
Number of citations: 33 pubs.acs.org
DW Juhl, W van Rensburg, X Bossis… - Journal of Peptide …, 2019 - Wiley Online Library
… The chemical structure of the nonribosomally produced cyclodecapeptide tyrocidine A, as well as the saccharides used in this study. For the tyrocidine structure, the amino acid residues …
Number of citations: 10 onlinelibrary.wiley.com
M Ohno, T Kato, S Makisumi, N Izumiya - Bulletin of the Chemical …, 1966 - journal.csj.jp
… tyrocidine A (Fig. 1) and will attempt to establish the identity of the synthetic product (Is) with natural tyrocidine A … the synthetic product is identical to natural tyrocidine A. The structure of …
Number of citations: 37 www.journal.csj.jp
TP King, LC Craig - Journal of the American Chemical Society, 1955 - ACS Publications
… In attempting to purify tyrocidine A by fractional crystallization … In thefinal purification of tyrocidine A it was found difficult to … partition ratio similar to that of tyrocidine A in the system used.…
Number of citations: 31 pubs.acs.org
RD Hotchkiss - Adv. Enzymol. Relat. Areas Mol. Biol, 1944 - books.google.com
… When diluted from alcohol solutions into water, dilute glycerol, or glucose, gramicidin gives an opalesccnt suspension and tyrocidine a clear solution, but both substances are insoluble …
Number of citations: 373 books.google.com
AR Battersby, LC Craig - Journal of the American Chemical …, 1952 - ACS Publications
… One of these, tyrocidine A, has been purified to the stage where it probably represents a single substance. It has been shownto contain only amino acids and ammoniaall of which …
Number of citations: 61 pubs.acs.org

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